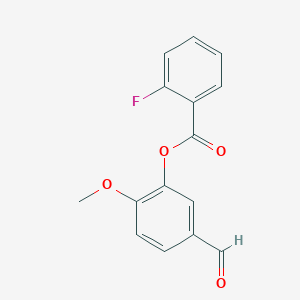![molecular formula C18H16F2N2O2 B5780618 [4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B5780618.png)
[4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone is a compound that features a piperazine ring substituted with fluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone typically involves the reaction of piperazine with fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potential pharmaceutical applications.
Biology
In biological research, this compound can be used to study the effects of fluorinated piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for developing drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its fluorinated structure imparts unique properties that can be leveraged in various applications.
Mechanism of Action
The mechanism of action of [4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The fluorobenzoyl groups may enhance binding affinity to certain receptors or enzymes, modulating their activity. The piperazine ring can act as a scaffold, positioning the fluorobenzoyl groups in an optimal orientation for interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone
- [4-(3-Chlorobenzoyl)piperazin-1-yl]-(4-chlorophenyl)methanone
- [4-(3-Methylbenzoyl)piperazin-1-yl]-(4-methylphenyl)methanone
Uniqueness
[4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to non-fluorinated analogs.
Properties
IUPAC Name |
[4-(3-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-6-4-13(5-7-15)17(23)21-8-10-22(11-9-21)18(24)14-2-1-3-16(20)12-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDDUZPJCQWOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)
![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)
![3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B5780578.png)
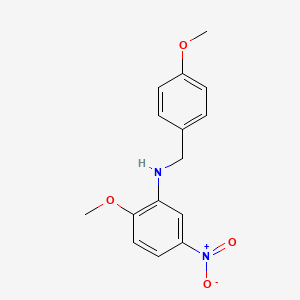
![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B5780584.png)
![N-Cyclohexyl-2-[(2-ethoxy-phenyl)-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B5780592.png)
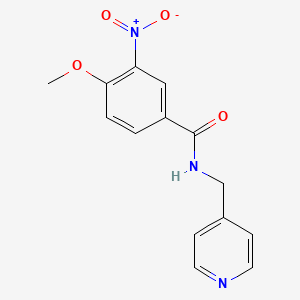
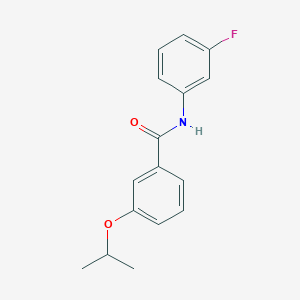
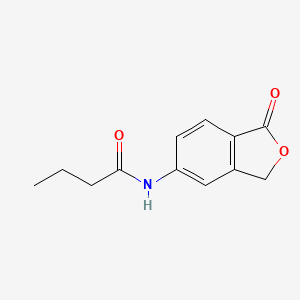
![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
